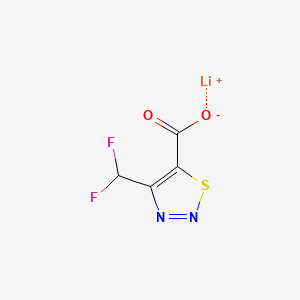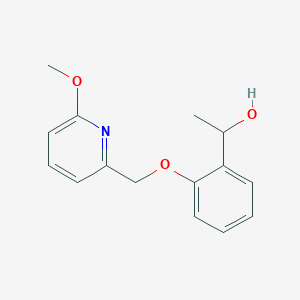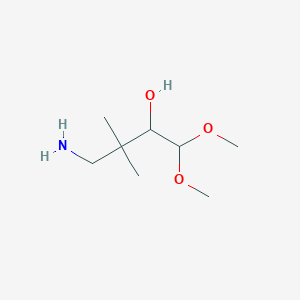
4-Amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C8H19NO3 and a molecular weight of 177.24 g/mol . This compound is known for its unique chemical structure, which includes an amino group, two methoxy groups, and a tertiary alcohol. It is a valuable compound in various fields of scientific research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol typically involves the reaction of 3,3-dimethylbutan-2-one with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The compound is then purified using techniques like distillation or crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-3,3-dimethylbutan-2-one.
Reduction: Formation of 4-amino-1,1-dimethoxy-3,3-dimethylbutane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups and tertiary alcohol provide steric and electronic effects that influence its reactivity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-dimethylbutan-1-ol: Similar structure but with the amino group at a different position.
3,3-Dimethyl-2-butanol: Lacks the amino and methoxy groups, making it less versatile.
4-Amino-3,3-dimethylbutan-2-ol: Similar but without the methoxy groups.
Uniqueness
4-Amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol is unique due to the presence of both amino and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H19NO3 |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C8H19NO3/c1-8(2,5-9)6(10)7(11-3)12-4/h6-7,10H,5,9H2,1-4H3 |
InChI Key |
QRNOZJXNDDAXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


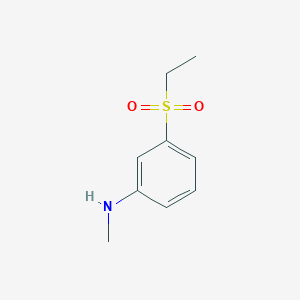
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-1-sulfonamide hydrochloride](/img/structure/B13488801.png)
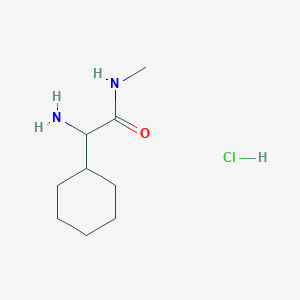
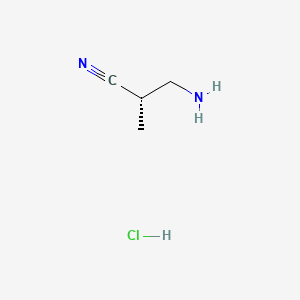
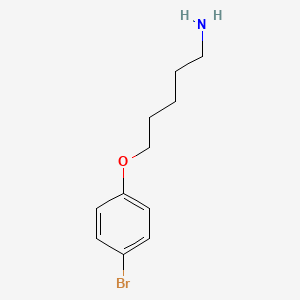
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
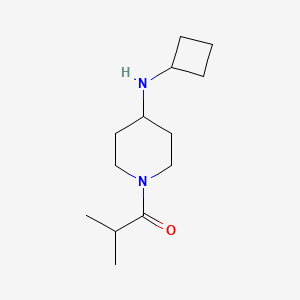
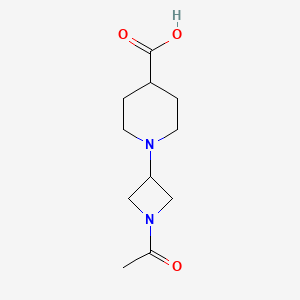
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
